Potassium (6-carboxypyridin-3-yl)trifluoroborate is a specialized organoboron compound that combines a trifluoroborate group with a pyridine derivative. This compound is categorized under aromatic heterocycles and is recognized for its utility in various synthetic applications, particularly in organic chemistry. The structure features a pyridine ring substituted with a carboxylic acid group at the 6-position and a trifluoroborate group, which enhances its reactivity and stability in chemical reactions.
This compound can be synthesized from readily available starting materials through various chemical reactions. Its molecular formula is , with a molecular weight of 229.01 g/mol. The compound's unique properties arise from the trifluoroborate moiety, which provides stability and versatility in synthetic transformations .
Potassium (6-carboxypyridin-3-yl)trifluoroborate falls into several chemical categories:
The synthesis of potassium (6-carboxypyridin-3-yl)trifluoroborate typically involves the following steps:
The reaction conditions often include:
This method allows for the efficient formation of the compound while maintaining its stability and reactivity .
The molecular structure of potassium (6-carboxypyridin-3-yl)trifluoroborate can be represented as follows:
[K+].OC(=O)C1=NC=C(C=C1)[B-](F)(F)F
This structure indicates that the compound consists of a pyridine ring with a carboxyl group and a trifluoroborate group attached, which contributes to its unique properties.
The InChIKey for this compound is DYILLNPOUIONKW-UHFFFAOYSA-N
, which can be used for database searches and further identification in chemical literature .
Potassium (6-carboxypyridin-3-yl)trifluoroborate is known to participate in various chemical reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This involves:
The stability of the trifluoroborate group allows it to withstand various reaction conditions, making it an ideal reagent for organic synthesis .
The mechanism by which potassium (6-carboxypyridin-3-yl)trifluoroborate functions typically involves:
This process highlights the versatility of trifluoroborates in synthetic chemistry, allowing for diverse functionalization pathways and complex molecule synthesis .
Potassium (6-carboxypyridin-3-yl)trifluoroborate is characterized by:
The chemical properties include:
Relevant data indicates that this compound remains stable over extended periods without significant degradation .
Potassium (6-carboxypyridin-3-yl)trifluoroborate has several applications in scientific research:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5